(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate
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Overview
Description
(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate is a complex organic compound that features a diazo group, a chlorophenyl group, and a bis(2-cyanoethyl) phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate typically involves the reaction of 2-chlorobenzaldehyde with diazomethane to form the diazo intermediate. This intermediate is then reacted with bis(2-cyanoethyl) phosphate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in labeling studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate exerts its effects involves the diazo group, which can participate in various chemical reactions. The molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
Diazomethane: A simpler diazo compound used in similar reactions.
Ethyl diazoacetate: Another diazo compound with applications in organic synthesis.
Diazonium salts: Compounds with a similar diazo group but different reactivity.
Uniqueness
(2-Chlorophenyl)(diazo)methyl bis(2-cyanoethyl) phosphate is unique due to its combination of a diazo group with a chlorophenyl and bis(2-cyanoethyl) phosphate moiety
Properties
CAS No. |
61244-87-9 |
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Molecular Formula |
C13H12ClN4O4P |
Molecular Weight |
354.68 g/mol |
IUPAC Name |
[(2-chlorophenyl)-diazomethyl] bis(2-cyanoethyl) phosphate |
InChI |
InChI=1S/C13H12ClN4O4P/c14-12-6-2-1-5-11(12)13(18-17)22-23(19,20-9-3-7-15)21-10-4-8-16/h1-2,5-6H,3-4,9-10H2 |
InChI Key |
BCNLTKYGAJHAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=[N+]=[N-])OP(=O)(OCCC#N)OCCC#N)Cl |
Origin of Product |
United States |
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